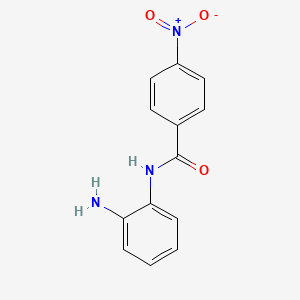

N-(2-aminophenyl)-4-nitrobenzamide

Description

Contextualization within Amide Chemistry and Nitroaromatic Compounds

The N-(2-aminophenyl)-4-nitrobenzamide molecule incorporates two key functional groups that define its chemical character: an amide linkage and a nitroaromatic system.

Amide Chemistry: Amides are fundamentally important in organic chemistry and biochemistry, forming the backbone of proteins (as peptide bonds) and finding use in a vast array of synthetic materials like nylons. libretexts.orgspectroscopyonline.com The amide bond is known for its planarity and stability, which imparts structural rigidity to molecules. libretexts.orglibretexts.org The synthesis of amides is a cornerstone of organic synthesis, with numerous methods developed for their formation, often involving the reaction of a carboxylic acid derivative with an amine. libretexts.org

The combination of these two functional groups in this compound creates a molecule with a rich chemical landscape, offering possibilities for further functionalization at the amino group, the aromatic rings, or through reactions involving the nitro group.

Overview of Current Research Trajectories for this compound and Related Chemical Entities

Current research involving this compound and structurally similar compounds is primarily focused on their potential biological applications. The presence of the nitrobenzamide moiety is a recurring theme in the design of new therapeutic agents.

Anticancer Research: A significant area of investigation is the development of N-(2-aminophenyl)benzamide derivatives as anticancer agents. For instance, acridine (B1665455) derivatives of N-(2-aminophenyl)benzamide have been synthesized and evaluated as dual inhibitors of topoisomerase I and histone deacetylase (HDAC), both of which are important targets in cancer therapy. researchgate.net Some of these compounds have demonstrated potent antiproliferative activity against various cancer cell lines. researchgate.net

Enzyme Inhibition: The benzamide (B126) structure is a known scaffold for enzyme inhibitors. Research has explored derivatives of nitrobenzamides for their inhibitory activity against enzymes like α-glucosidase and α-amylase, which are relevant targets for the management of diabetes. nih.gov

Synthesis of Novel Compounds: this compound serves as a valuable starting material or intermediate in the synthesis of more complex molecules. For example, it can be a precursor for preparing the corresponding amino derivative by reducing the nitro group, which can then be further modified. researchgate.netnih.gov The synthesis of various substituted benzamides often involves the reaction of a substituted aniline (B41778) with a nitrobenzoyl chloride, followed by reduction of the nitro group. researchgate.netnih.gov

The general synthetic approach to this compound and its analogs often involves the acylation of an aminophenyl derivative with a nitro-substituted benzoyl chloride. evitachem.commdpi.com For instance, the reaction of o-nitroaniline with 4-nitrobenzoyl chloride could be a potential route, followed by selective reduction of one of the nitro groups. A patent describes the preparation of N-(2'-aminophenyl)-benzamide derivatives, highlighting the importance of this structural motif. google.com

Structure

3D Structure

Properties

CAS No. |

6338-73-4 |

|---|---|

Molecular Formula |

C13H11N3O3 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

N-(2-aminophenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C13H11N3O3/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(8-6-9)16(18)19/h1-8H,14H2,(H,15,17) |

InChI Key |

WMBQAJRNBQWSPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N 2 Aminophenyl 4 Nitrobenzamide

Direct Synthesis Approaches to N-(2-aminophenyl)-4-nitrobenzamide

The most straightforward methods for preparing this compound involve the formation of an amide bond between a phenylenediamine derivative and a nitro-substituted benzoyl compound.

Amidation Reactions Utilizing 1,2-Phenylenediamine and 4-Nitrobenzoyl Chloride

The reaction of 1,2-phenylenediamine with 4-nitrobenzoyl chloride represents a common and direct approach to forming this compound. This reaction is a classic example of a Schotten-Baumann reaction, where an amine reacts with an acyl chloride to form an amide. mdpi.com The process typically involves dissolving the 1,2-phenylenediamine in a suitable solvent, followed by the addition of 4-nitrobenzoyl chloride. mdpi.com A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct. mdpi.comresearchgate.net

Reaction Conditions for Amidation:

| Reactants | Solvent | Base | Temperature |

| 1,2-Phenylenediamine, 4-Nitrobenzoyl Chloride | Dichloromethane, Toluene | Triethylamine, DIPEA | Room Temperature to 100°C |

This method is widely employed due to the ready availability of the starting materials and the generally high yields of the desired product.

Alternative Synthetic Routes to Benzamide (B126) Derivatives (e.g., using nitrobenzoic acids)

An alternative to using acyl chlorides involves the direct coupling of a carboxylic acid with an amine. In the context of this compound synthesis, this would involve reacting 4-nitrobenzoic acid with 1,2-phenylenediamine. This approach requires the use of a coupling agent to activate the carboxylic acid.

Furthermore, 4-nitrobenzoic acid itself can be synthesized from 4-nitroacetophenone through oxidation with nitric acid. google.com The resulting 4-nitrobenzoic acid can then be converted to 4-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride or triphosgene, which can subsequently be reacted with an amine. researchgate.netgoogle.com

Another synthetic strategy involves the hydrolysis of benzamide precursors. For instance, N-methyl-N-phenylbenzamide can be hydrolyzed to benzoic acid under nickel-catalyzed conditions. orgsyn.org While not a direct synthesis of the title compound, this demonstrates a method for generating a key precursor.

Mechanochemical Synthesis Techniques for Related Benzamide Derivatives

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. mdpi.com This technique has been successfully applied to the synthesis of various benzamide derivatives. mdpi.comacs.orgucm.es

In a typical mechanochemical synthesis of a benzamide, an amine and an acyl chloride are subjected to ball milling. mdpi.com This high-energy process facilitates the reaction between the solid-state reactants, often leading to high yields in a short amount of time. mdpi.com For example, the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide was achieved with an 89% yield after just 5 minutes of milling at a frequency of 50 Hz. mdpi.com

General Mechanochemical Synthesis Parameters:

| Reactants | Milling Time | Frequency | Yield |

| Amine, Acyl Chloride | 5 minutes | 50 Hz | High |

This environmentally friendly approach minimizes solvent waste and can be a powerful tool for the synthesis of benzamide libraries. mdpi.comacs.orgucm.es

Synthesis of Analogs and Precursors Relevant to this compound

The synthetic principles described above can be extended to the preparation of various analogs and precursors of this compound, which are valuable in their own right for various chemical and biological studies.

Preparation of N-(2-aminophenyl)-2-chloro-5-nitrobenzamide

The synthesis of N-(2-aminophenyl)-2-chloro-5-nitrobenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 1,2-phenylenediamine. The synthesis of the precursor, 2-chloro-5-nitrobenzamide, can be achieved from 2-chloro-5-nitrobenzoic acid. nih.gov A related compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, has been synthesized by first converting 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid to the corresponding acyl chloride with thionyl chloride, followed by reaction with various amines. nih.gov

Synthesis of N-(benzo[d]thiazol-2-yl)-nitrobenzamide Isomers

The synthesis of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers highlights the versatility of benzamide synthesis. For instance, N-(benzo[d]thiazol-2-yl)-1-(4-aryl) methenamine (B1676377) derivatives have been prepared and shown to be effective inhibitors of dihydrofolate reductase (DHFR). nih.gov The general synthesis of 2-(benzo[d]thiazol-2-yl)-N-arylacetamides involves the reaction of 2-aminothiophenol (B119425) with 2-cyano-N-arylacetamides. nih.gov In a related synthesis, new benzothiazole (B30560) derivatives containing dimethylpyrazole were synthesized starting from 4-methoxyaniline, which was first thiocyanated and then cyclized. nih.gov

General Synthetic Strategies for N-Substituted Nitrobenzamide Derivatives

The synthesis of N-substituted nitrobenzamide derivatives, a significant class of compounds in medicinal chemistry and material science, is predominantly achieved through several established and versatile methodologies. These strategies primarily focus on the formation of the central amide linkage, connecting an aromatic amine moiety to a nitro-substituted benzoyl group. The most prevalent approaches include the acylation of amines with acyl chlorides, reductive amidation of nitroarenes, and other novel catalytic methods.

A cornerstone in the synthesis of N-substituted nitrobenzamides is the reaction between a substituted amine and a nitrobenzoyl chloride. mdpi.commdpi.comnih.govresearchgate.netmdpi.com This method, often performed under Schotten-Baumann conditions, is widely applicable due to the ready availability of a diverse range of starting materials. mdpi.com The reaction typically involves the dropwise addition of a nitrobenzoyl chloride to a solution of the amine in an inert solvent, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride byproduct. mdpi.commdpi.com Dichloromethane is a commonly used solvent for this transformation. mdpi.commdpi.com The versatility of this method allows for the synthesis of a wide array of N-substituted nitrobenzamides by simply varying the amine and nitrobenzoyl chloride reactants.

Another efficient approach is the direct reductive amidation of nitroarenes. rsc.orgresearchgate.netnih.gov This strategy offers a more convergent route by combining the reduction of a nitro group and the subsequent acylation into a single pot. In a typical procedure, a nitroarene is treated with an acyl chloride in the presence of a reducing agent, such as iron powder in water. rsc.orgnih.gov This method is advantageous as it utilizes readily available nitroarenes as starting materials, bypassing the need to pre-form and isolate the corresponding amine. rsc.org The reaction proceeds smoothly for a variety of substituted nitroarenes and acyl chlorides, with electron-donating groups on the benzoyl chloride generally leading to higher yields. rsc.orgnih.gov

More recent synthetic innovations have introduced alternative pathways to N-aryl amides. One such method involves the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines, which can be prepared from amines and nitriles. mdpi.com Additionally, the transformation of N-aryl-N'-benzoylthioureas under microwave irradiation in the presence of iodine-alumina provides a rapid and solvent-free route to N-substituted benzamides. researchgate.net These methods highlight the ongoing development of more efficient and environmentally friendly procedures for amide bond formation.

The following tables summarize key aspects of these general synthetic strategies.

Table 1: Common Reagents and Conditions for Amine Acylation

| Amine Reactant | Acyl Chloride Reactant | Base | Solvent | Reference |

| 2-(3-chlorophenyl)ethan-1-amine | 4-nitrobenzoyl chloride | Triethylamine | Dichloromethane | mdpi.com |

| n-octylamine | 3,5-dinitrobenzoyl chloride | Triethylamine | Dichloromethane | mdpi.com |

| Amine 7 | 4-nitrobenzoyl chloride | Et3N | Dioxane | nih.gov |

| Various anilines | 4-nitrobenzoyl chloride | - | - | researchgate.net |

| 2,2-diphenylethan-1-amine | 4-nitrobenzoyl chloride | - | Mechanochemical (ball mill) | mdpi.com |

Table 2: Reductive Amidation of Nitroarenes with Acyl Chlorides

| Nitroarene | Acyl Chloride | Reductant | Solvent | Yield (%) | Reference |

| Nitrobenzene | Benzoyl chloride | Iron dust | Water | 88 | rsc.orgnih.gov |

| Nitrobenzene | Various substituted benzoyl chlorides | Iron dust | Water | Medium to excellent | rsc.orgnih.gov |

| Various nitroarenes | Benzoyl chloride | Iron dust | Water | Good | rsc.org |

Spectroscopic and Structural Elucidation of N 2 Aminophenyl 4 Nitrobenzamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei. For N-(2-aminophenyl)-4-nitrobenzamide and its analogs, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. In a typical spectrum for this class of compounds, signals are observed in distinct regions corresponding to aromatic protons, amide (N-H) protons, and amine (NH₂) protons.

For the analog N-(2,2-diphenylethyl)-4-nitrobenzamide , the ¹H NMR spectrum (in DMSO-d₆) shows a triplet for the amide proton at δ 8.89 ppm. mdpi.com The protons on the nitro-substituted benzene (B151609) ring appear as two multiplets at δ 8.32–8.24 ppm and δ 7.97–7.89 ppm. mdpi.com The protons of the unsubstituted phenyl rings and the ethyl chain appear at higher fields. mdpi.com

In another analog, 2-Nitro-N-(4-nitrophenyl)benzamide , the amide proton (NH) is observed as a broad singlet at δ 9.04 ppm. researchgate.net The aromatic protons of the two substituted phenyl rings appear as a series of doublets between δ 7.31 and 7.75 ppm. researchgate.net For 4-Nitrobenzamide (B147303) , the amide protons resonate as singlets at δ 7.83 and 7.00 ppm in Acetone-d6, while the aromatic protons are seen as doublets at δ 8.49 and 8.21 ppm. rsc.org

The following table summarizes the ¹H NMR spectral data for selected analogs:

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

|---|---|---|

| N-(2,2-diphenylethyl)-4-nitrobenzamide mdpi.com | DMSO-d₆ | 8.89 (t, 1H, NH), 8.32–8.24 (m, 2H, Ar-H), 7.97–7.89 (m, 2H, Ar-H), 7.32–7.27 (m, 7H, Ar-H), 7.24–7.13 (m, 3H, Ar-H), 4.44 (t, 1H, CH), 3.95 (dd, 2H, CH₂) |

| 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.net | Not Specified | 9.04 (s, broad, 1H, NH), 7.75 (d, 2H), 7.65 (d, 2H), 7.34 (d, 2H), 7.31 (d, 2H) |

| 4-Nitrobenzamide rsc.org | Acetone-d₆ | 8.49 (d, 2H, Ar-H), 8.21 (d, 2H, Ar-H), 7.83 (s, 1H, NH), 7.00 (s, 1H, NH) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. A key signal in the spectra of benzamides is the carbonyl (C=O) carbon, which typically resonates in the downfield region of δ 165-175 ppm.

For N-(2,2-diphenylethyl)-4-nitrobenzamide , the carbonyl carbon appears at δ 165.17 ppm. mdpi.com The carbon atoms of the nitro-substituted aromatic ring are observed at δ 149.40, 140.60, 129.03, and 123.97 ppm. mdpi.com In 2-Nitro-N-(4-nitrophenyl)benzamide , the carbonyl signal is found at δ 165.4 ppm, with aromatic carbons resonating between δ 125.0 and 147.8 ppm. researchgate.net The spectrum of 4-Nitrobenzamide shows the carbonyl carbon at δ 167.47 ppm and the carbon attached to the nitro group at δ 150.69 ppm. rsc.org

The table below presents ¹³C NMR data for these compounds:

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| N-(2,2-diphenylethyl)-4-nitrobenzamide mdpi.com | DMSO-d₆ | 165.17 (C=O), 149.40, 143.19, 140.60, 129.03, 128.91, 128.39, 126.87, 123.97 (Ar-C), 50.23 (CH), 44.44 (CH₂) |

| 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.net | Not Specified | 165.4 (C=O), 147.8, 134.6, 134.4, 132.7, 132.1, 130.3, 129.9, 129.3, 125.0 (Ar-C) |

| 4-Nitrobenzamide rsc.org | Acetone-d₆ | 167.47 (C=O), 150.69, 141.15, 129.94, 124.34 (Ar-C) |

| N,N-dimethyl-4-nitrobenzamide rsc.org | CDCl₃ | 169.37 (C=O), 148.34, 142.56, 128.16, 123.90 (Ar-C), 39.43, 35.46 (CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. The molecular weight of this compound is 257.24 g/mol . nih.gov

Fragmentation Pathway Analysis (e.g., amide bond cleavage)

A predominant fragmentation pathway for benzamide (B126) derivatives under electron impact (EI) or electrospray ionization (ESI) is the cleavage of the amide bond (C-N bond). mdpi.com This fragmentation is a key diagnostic tool for identifying the two main components of the molecule: the acyl portion and the amine portion.

In the mass spectrum of 2-Nitro-N-(4-nitrophenyl)benzamide (M+ at m/z 287), the most intense peak (base peak) is observed at m/z 150. researchgate.net This fragment corresponds to the [O₂N-C₆H₄-CO]⁺ acylium ion, formed by the cleavage of the amide bond and retention of the charge on the acyl fragment.

For N-(2,2-diphenylethyl)-4-nitrobenzamide , mass spectral analysis also shows that the new amide molecule fragments with the cleavage of the amide bond, which generates characteristic nitrophenylacyl and diphenylmethylium fragment ions. mdpi.com Another common fragmentation in nitroaromatic compounds is the loss of the nitro group (NO₂) or a NO radical. nih.gov

Key fragments observed in the mass spectra of related compounds are summarized below:

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Interpretation |

|---|---|---|

| 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.net | 287 (M⁺) | 150 (Base Peak, [O₂N-C₆H₄-CO]⁺ from amide bond cleavage) |

| N-(2,2-diphenylethyl)-4-nitrobenzamide mdpi.com | Not specified | Nitrophenylacyl ion, Diphenylmethylium ion (from amide bond cleavage) |

| 4-Nitrobenzamide rsc.org | 166 (M⁺) | Data not specified |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound and its analogs displays several characteristic absorption bands that confirm the presence of key functional groups.

N-H Stretching: Amide and amine N-H stretching vibrations typically appear in the region of 3100-3500 cm⁻¹. For a series of N-substituted 4-nitrobenzamide derivatives, the N-H stretch of the amide group was observed in the range of 3294–3524 cm⁻¹. nih.gov In 2-Nitro-N-(4-nitrophenyl)benzamide , this band appears at 3251 cm⁻¹. researchgate.net

C=O Stretching (Amide I): The carbonyl group of the amide function gives rise to a strong absorption band, known as the Amide I band, typically between 1630 and 1695 cm⁻¹. For various N-substituted 4-nitrobenzamide derivatives, this C=O stretch was found between 1614–1692 cm⁻¹. nih.gov The spectrum of 2-Nitro-N-(4-nitrophenyl)benzamide shows the C=O band at 1667 cm⁻¹. researchgate.net

NO₂ Stretching: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (typically 1500-1560 cm⁻¹) and a symmetric stretch (typically 1300-1370 cm⁻¹). nih.gov In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, these bands were assigned to the 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹ regions, respectively. nih.gov

C-N Stretching: The C-N stretching vibration in aromatic amides is often observed in the 1200-1350 cm⁻¹ region. ijpbs.com

The table below lists the characteristic FTIR absorption bands for related compounds.

| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) | Example Compound Data (cm⁻¹) |

|---|---|---|---|

| Amide/Amine N-H | Stretching | 3100-3500 | 3251 for 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.net |

| Amide C=O | Stretching (Amide I) | 1630-1695 | 1667 for 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.net; 1669 for (E)-N-(2-Nitrobenzylidene)-4-nitrobenzamide ijpbs.com |

| Nitro NO₂ | Asymmetric Stretching | 1500-1587 | 1562-1594 for various substituted 4-nitrobenzamides nih.gov |

| Nitro NO₂ | Symmetric Stretching | 1302-1378 | 1348-1353 for various substituted 4-nitrobenzamides nih.gov |

| Aromatic C-H | Stretching | ~3000-3100 | 3070 for (E)-N-(2-Nitrobenzylidene)-4-nitrobenzamide ijpbs.com |

Fourier Transform Raman (FT-Raman) Spectroscopy

For analogs of this compound, such as (E)-N-carbamimidoyl-4-((3,4-dimethoxybenzylidene) amino) benzenesulfonamide, FT-Raman spectroscopy has been effectively utilized. nih.gov The experimental FT-Raman spectra are recorded and then compared with theoretical vibrational wavenumbers calculated using quantum chemistry codes. nih.govnih.gov Methods like Hartree-Fock (HF) and DFT (specifically B3LYP and B3PW91 with a 6-31G* basis set) are employed for these calculations. nih.gov The calculated wavenumbers, particularly those from the B3LYP method, have shown good agreement with the experimental data, enabling reliable assignment of the vibrational bands. nih.govnih.gov

A key observation in the FT-Raman spectra of related compounds is the red shift of the N-H stretching bands compared to their computed wavenumbers. nih.gov This shift indicates a weakening of the N-H bond, which can be attributed to intermolecular interactions in the solid state. nih.gov Furthermore, variations in the C-N bond lengths, as suggested by the spectral analysis, point towards extended π-electron delocalization within the molecule. nih.gov This delocalization is a significant factor contributing to the molecule's nonlinear optical properties. nih.gov

The table below presents a summary of key FT-Raman spectral data for an analog of this compound.

| Functional Group | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Assignment |

| N-H | Red-shifted from computed value | - | Stretching vibration, indicates H-bonding |

| C=O | 1667 | - | Stretching vibration |

| Aromatic C-H | 3070-3071 | - | Stretching vibration |

| C=N | 1592-1593 | - | Stretching vibration |

| C-N | 1108-1118 | - | Stretching vibration |

Note: The data is based on analogs and related structures found in the literature. nih.govnih.govijpbs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the presence of chromophores.

For this compound and its analogs, UV-Vis spectroscopy reveals characteristic absorption bands. For instance, the UV-Vis spectrum of N-(2,2-diphenylethyl)-4-nitrobenzamide in methanol (B129727) shows absorption maxima (λmax) at 239 nm and 289 nm. mdpi.com Similarly, N-(3-chlorophenethyl)-4-nitrobenzamide exhibits λmax values at 239 nm and 290 nm in methanol. mdpi.com The presence of the nitro group and the aromatic rings gives rise to these characteristic absorptions.

The following table summarizes the UV-Vis absorption data for several analogs of this compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| N-(2,2-diphenylethyl)-4-nitrobenzamide mdpi.com | Methanol | 239, 289 | 4970, 2800 |

| N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com | Methanol | 239, 290 | 14100, 11700 |

| (E)-N-(2-Nitrobenzylidene)-4-nitrobenzamide ijpbs.com | Ethanol | 425 | Not Reported |

| Analog of (E)-N-(2-Nitrobenzylidene)-4-nitrobenzamide ijpbs.com | Not Reported | 435 | Not Reported |

| Another 4-nitrobenzamide derivative ijpbs.com | Not Reported | 450 | Not Reported |

X-ray Diffraction (XRD) and Single Crystal Structure Analysis

X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. usp.org Single-crystal X-ray diffraction analysis provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule.

The crystal structure of several analogs of this compound has been determined using single-crystal XRD. For example, 2-Nitro-N-(4-nitrophenyl)benzamide crystallizes in the orthorhombic space group P 21 21 21. researchgate.net Its unit cell dimensions are a = 8.9443(10) Å, b = 9.7147(11) Å, and c = 13.8016(16) Å. researchgate.net The dihedral angle between the two aromatic rings in this molecule is 82.32(4)°. researchgate.net The nitro groups are slightly twisted out of the plane of their respective phenyl rings. researchgate.net The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, forming a three-dimensional network. researchgate.net

In another example, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, the compound crystallizes in the orthorhombic space group P212121 with unit cell parameters a = 8.1974(6) Å, b = 10.6696(7) Å, and c = 12.9766(8) Å. mdpi.com The analysis of its crystal structure provided the first insight into the three-dimensional structure of linear N'-cyanohydrazides. mdpi.com

The table below summarizes the crystallographic data for some analogs of this compound.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Dihedral Angle (between aromatic rings) |

| 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.net | Orthorhombic | P 21 21 21 | a = 8.9443(10) Å, b = 9.7147(11) Å, c = 13.8016(16) Å | 82.32(4)° |

| N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide researchgate.net | Monoclinic | Not specified | Not specified | 70.74 (6)° |

| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide mdpi.com | Orthorhombic | P212121 | a = 8.1974(6) Å, b = 10.6696(7) Å, c = 12.9766(8) Å | Not Applicable |

| 4-amino-N, N-dibenzyl-2-ethoxy-5- nitrobenzamide researchgate.net | Monoclinic | P21/c | a = 8.9255(5) Å, b = 17.2482(12) Å, c = 13.5773(8) Å, β = 95.171(6) ° | 6.91° |

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which is then compared with the theoretical values calculated from the compound's molecular formula. This comparison is a crucial step in confirming the synthesis of the desired product and its purity.

For derivatives of this compound, elemental analysis has been used to confirm their chemical formulas. For instance, in the synthesis of 2-nitro-N-(4-nitrophenyl)benzamide, the calculated elemental composition for C13H9N3O5 was C, 54.36%; H, 3.16%; N, 14.63%. The experimentally found values were C, 54.14%; H, 3.51%; N, 14.84%, which are in close agreement with the theoretical values, thus confirming the structure. researchgate.net

Similarly, for novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, elemental analysis was performed to validate the synthesized compounds. mdpi.com The synthesis of various heterocyclic compounds derived from dihydrobenzo[b]thiophene derivatives also relied on elemental analysis, alongside other spectroscopic methods, for structural determination. researchgate.net The characterization of copolymers involving N-(4-Nitrophenyl) maleimide (B117702) also included the calculation of percentage nitrogen, carbon, and hydrogen content to confirm the polymer composition. ijraset.com

The table below shows a comparison of calculated and found elemental analysis data for an analog of this compound.

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.net | C13H9N3O5 | C: 54.36, H: 3.16, N: 14.63 | C: 54.14, H: 3.51, N: 14.84 |

This close correlation between the calculated and experimental data provides strong evidence for the successful synthesis and purity of the target compound.

Computational Chemistry and Theoretical Modeling of N 2 Aminophenyl 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics.

Geometry optimization is a fundamental computational step to find the lowest energy conformation of a molecule. For molecules similar to N-(2-aminophenyl)-4-nitrobenzamide, DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, are performed to determine the most stable three-dimensional structure. nih.gov This process calculates key geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.gov For instance, in a related molecule, 2-nitro-N-(4-nitrophenyl)benzamide, theoretical calculations of bond lengths and angles have been shown to be in good agreement with experimental X-ray diffraction data. scribd.com The analysis of the electronic structure reveals the distribution of electron density and the nature of the chemical bonds within the molecule. nih.gov Variations in bond lengths can indicate features like the sp² hybrid character of nitrogen and aromatic carbon atoms. nih.gov

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C=O | ~1.23 |

| N-H (Amide) | ~1.01 | |

| C-N (Amide) | ~1.36 | |

| C-C (Aromatic) | ~1.39 - 1.41 | |

| N-O (Nitro) | ~1.24 |

| Parameter | Atoms | Calculated Value (°) |

| Bond Angle | O=C-N | ~122 |

| C-N-H | ~120 | |

| Dihedral Angle | Phenyl Ring-Amide | Varies (Indicates Twist) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity. nih.govresearchgate.net

A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, indicating that charge transfer can readily occur within the molecule. nih.govnih.gov For various organic molecules, DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.netscispace.com For example, in a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO gap was calculated using the B3LYP/6-311G(d,p) method to understand its charge transfer characteristics. researchgate.net The presence of both an electron-donating group (aminophenyl) and an electron-withdrawing group (nitrophenyl) in this compound suggests a significant potential for intramolecular charge transfer, which would be reflected in a relatively small HOMO-LUMO gap. nih.gov

Table 2: Illustrative Frontier Orbital Energies Note: This table presents typical energy values from DFT studies on related nitroaromatic and amino compounds to illustrate the concept.

| Parameter | Energy (eV) |

| EHOMO | ~ -5.5 to -6.5 |

| ELUMO | ~ -2.0 to -3.0 |

| Energy Gap (ΔE) | ~ 2.5 to 4.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. nih.gov The MEP surface is color-coded to represent different potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov

For this compound, an MEP map would be expected to show negative potential (red) localized around the highly electronegative oxygen atoms of the nitro group and the carbonyl group. nih.gov Conversely, the hydrogen atoms of the amine and amide groups would exhibit positive potential (blue). nih.gov This distribution highlights the molecule's push-pull nature, with the aminophenyl group acting as the electron donor and the nitrobenzamide moiety as the electron acceptor. nih.gov

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. mdpi.com Compounds with electron donor and acceptor groups connected by a π-conjugated system, often called push-pull systems, tend to exhibit significant NLO properties. nih.govmdpi.com this compound fits this structural motif perfectly.

DFT calculations can reliably predict the first-order hyperpolarizability. The calculated value is often compared to that of a standard NLO material like urea (B33335). mdpi.comnih.gov Studies on similar molecules, such as p-nitroaniline, have demonstrated that DFT methods can be used to compute hyperpolarizability, showing the importance of intramolecular charge transfer from the donor (amino) to the acceptor (nitro) group in enhancing the NLO response. rug.nl The calculated hyperpolarizability for derivatives of benzaldehyde (B42025) has been shown to be significantly higher than that of urea, indicating their potential as NLO materials. mdpi.com

Table 3: Representative NLO Properties (Illustrative Comparison) Note: Data is based on findings for related push-pull molecules to illustrate the concept.

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (βtot) (x 10-30 esu) |

| Urea (Reference) | ~1.37 | ~0.37 |

| p-Nitroaniline | ~6.2 | ~34.5 |

| Representative Push-Pull Molecule | ~2.5 - 7.0 | ~150 - 800+ |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used in drug discovery to understand and predict ligand-target interactions. nih.gov

Derivatives based on the N-(2-aminophenyl)-benzamide scaffold have been identified as potent inhibitors of histone deacetylases (HDACs), particularly class I enzymes like HDAC1 and HDAC2, which are important targets in cancer therapy. nih.govnih.gov Molecular docking studies have been instrumental in elucidating the binding mode of these inhibitors. nih.gov

Docking simulations of N-(2-aminophenyl)-benzamide derivatives into the active site of HDAC1 reveal key interactions. The N-(2-aminophenyl) group typically acts as a zinc-binding group, chelating the catalytic Zn²⁺ ion in the enzyme's active site. nih.gov The amide linker and the terminal cap group (in this case, the 4-nitrophenyl ring) extend into the enzyme's binding pocket, forming additional interactions with amino acid residues. nih.gov These interactions commonly include hydrogen bonds and hydrophobic interactions (e.g., pi-pi stacking or pi-alkyl) with residues lining the pocket. nih.gov For example, in a study on related benzamide (B126) derivatives, hydrogen bonding and hydrophobic interactions with residues such as tryptophan, histidine, and phenylalanine were shown to be crucial for binding affinity. nih.gov

Table 4: Predicted Ligand-Target Interactions for N-(2-aminophenyl)-benzamide Scaffold with HDAC1 Note: This table summarizes typical interactions observed in docking studies of N-(2-aminophenyl)-benzamide derivatives with HDAC enzymes.

| Interaction Type | Ligand Moiety | Interacting Residue (HDAC1) |

| Metal Coordination | 2-Amino Group, Amide Carbonyl | Zn²⁺ ion |

| Hydrogen Bond | Amide N-H | Aspartic Acid, Histidine |

| Hydrophobic (pi-pi) | Phenyl Rings | Tyrosine, Phenylalanine |

Analysis of Interactions with Specific Biomolecular Active Sites (e.g., Histone Deacetylases, α-Glucosidase, Acetylcholinesterase)

Computational docking studies are instrumental in elucidating the binding modes of this compound and its analogs with various biological targets.

Histone Deacetylases (HDACs): The N-(2-aminophenyl)-benzamide scaffold is a recognized zinc-binding group in a novel class of HDAC inhibitors. nih.gov Docking studies of these benzamide inhibitors with HDAC1 have shed light on their binding mechanism. nih.gov These studies are crucial for designing more potent and selective inhibitors for therapeutic applications, including cancer and fibrotic diseases. nih.gov For instance, derivatives of N-(2-aminophenyl)-benzamide have demonstrated inhibitory activity against HDAC1 and HDAC2 at nanomolar concentrations. nih.gov

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. Molecular docking studies on nitrobenzamide derivatives have been performed to understand their inhibitory potential against α-glucosidase. nih.gov For example, studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed that these compounds exhibit potent inhibitory activity. nih.gov The docking analysis for these compounds showed significant binding interactions with key residues in the active site of α-glucosidase. mdpi.com Although direct docking studies on this compound are not extensively detailed in the provided results, the research on analogous compounds suggests that the nitrobenzamide moiety plays a crucial role in the interaction with the enzyme's active site. nih.govmdpi.com

Acetylcholinesterase (AChE): While direct molecular docking studies specifically for this compound with acetylcholinesterase were not prominently found, research on other substituted benzamides provides a framework for understanding potential interactions. Docking studies on 4-aryl-4-oxo-N-phenyl-2-aminylbutyramides, for instance, have shown that these molecules can bind within the active site gorge of AChE. nih.gov These studies indicate that such compounds likely act as mixed-type inhibitors. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a deeper understanding of the conformational changes and stability of the ligand-protein complex over time. For nitrobenzamide derivatives, MD simulations have been employed to validate the results of molecular docking studies, particularly for α-glucosidase inhibitors. mdpi.com

In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations were conducted to assess the stability of the ligand-enzyme complex. nih.gov The simulations provided insights into the dynamic behavior of the compound within the active site of α-glucosidase, confirming the stability of the interactions observed in the docking studies. mdpi.com These simulations are critical for verifying the binding mode and the persistence of key intermolecular interactions, thereby strengthening the case for the compound's inhibitory potential. mdpi.com

Hirshfeld Surface Analysis and Intermolecular Contact Studies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystalline structures. This analysis helps in understanding the packing of molecules in a crystal and the nature of the forces that hold them together.

Percentage Contribution of Intermolecular Contacts for a Related Benzamide Derivative

| Intermolecular Contact | Percentage Contribution |

| H⋯H | 53.8% |

| H⋯C/C⋯H | 21.7% |

| H⋯N/N⋯H | 13.6% |

| H⋯O/O⋯H | 10.8% |

This type of analysis provides a detailed picture of the non-covalent interactions that are crucial for the stability of the molecular crystal.

Quantum Chemical Descriptors of Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine the electronic properties and reactivity of molecules. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, chemical potential, and electrophilicity.

These descriptors provide insights into the kinetic stability and reactivity of a compound. A large HOMO-LUMO gap, for example, is indicative of high kinetic stability and low chemical reactivity.

For the related compound N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, these parameters have been calculated. nih.gov

Calculated Quantum Chemical Descriptors for a Related Benzamide Derivative

| Descriptor | Value |

| E HOMO | -5.3130 eV |

| E LUMO | -0.2678 eV |

| Energy Gap (ΔE) | 5.0452 eV |

| Hardness (η) | 2.5226 |

| Chemical Potential (μ) | -2.7904 |

| Electrophilicity (ω) | 1.5433 |

These theoretical calculations are essential for predicting the chemical behavior of this compound and for designing new derivatives with desired electronic properties.

Chemical Reactivity and Transformation Studies of N 2 Aminophenyl 4 Nitrobenzamide

Amide Bond Reactivity and Cleavage Pathways

The amide bond in N-(2-aminophenyl)-4-nitrobenzamide serves as a central linkage, and its stability is crucial for the structural integrity of the molecule. Generally, this amide bond is stable under standard laboratory conditions. However, it is susceptible to cleavage under harsh conditions such as the presence of strong acids or bases, leading to hydrolysis. evitachem.com This process would yield 1,2-diaminobenzene and 4-nitrobenzoic acid.

The reactivity of the amide bond can be influenced by the electronic properties of its substituents. The electron-withdrawing nitro group on the benzoyl ring and the electron-donating amino group on the phenyl ring can modulate the electron density of the amide linkage, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

In mass spectrometry analysis, the fragmentation of related amide molecules often occurs via two primary pathways: cleavage of the amide bond itself or breaking of the sigma bond adjacent to the amide bond. mdpi.com For this compound, this would result in characteristic fragments corresponding to the nitrophenylacyl and aminophenyl portions of the molecule.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Reagents | Products |

| This compound | Strong Acid or Base (e.g., HCl or NaOH) | 1,2-diaminobenzene and 4-nitrobenzoic acid |

Intramolecular Rearrangements and Cyclization Mechanisms (e.g., related to benzimidazole (B57391) formation)

A key chemical transformation of this compound is its ability to undergo intramolecular cyclization to form benzimidazole derivatives. This reaction is a cornerstone in the synthesis of various biologically active compounds. The process is typically facilitated by heating the compound in the presence of an acid catalyst.

The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the amide. This is followed by a dehydration step, leading to the formation of the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring, resulting in 2-(4-nitrophenyl)-1H-benzo[d]imidazole. The presence of the ortho-amino group is essential for this intramolecular rearrangement to occur.

The efficiency of this cyclization can be influenced by the reaction conditions, such as the type of acid used and the temperature. Polyphosphoric acid (PPA) is often employed as both a catalyst and a solvent for this type of reaction, as it promotes the necessary dehydration.

Influence of Aromatic Substituents and Functional Groups on Chemical Transformations

The chemical behavior of this compound is significantly dictated by its functional groups: the primary amino group (-NH2) and the nitro group (-NO2).

The amino group on the phenyl ring is a powerful activating group and a nucleophile. Its primary role is seen in the intramolecular cyclization to form benzimidazoles, as detailed above. It also influences the electron density of the aromatic ring, making it more susceptible to electrophilic substitution, although such reactions might be complicated by the presence of the deactivating nitro group on the other ring.

The nitro group is a strong electron-withdrawing group, which deactivates the benzoyl ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution. A primary transformation involving the nitro group is its reduction to an amino group, which can be achieved using various reducing agents like tin(II) chloride or catalytic hydrogenation. This transformation is pivotal as it converts the molecule into N-(2-aminophenyl)-4-aminobenzamide, a precursor for further derivatization and the synthesis of other complex molecules. The presence of the nitro group is also crucial in certain synthetic strategies where it acts as a directing group or is required for specific biological activities.

Electrophilic and Nucleophilic Reactions of the Nitroaromatic Moiety

The nitroaromatic portion of this compound is a key site for chemical reactions. The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient.

Nucleophilic Reactions: This electron deficiency makes the nitroaromatic ring susceptible to nucleophilic aromatic substitution (SNAr). Nucleophiles can attack the carbon atoms ortho and para to the nitro group, leading to the displacement of a suitable leaving group, though in this specific molecule, there isn't an obvious one. However, the primary nucleophilic reaction of interest is the reduction of the nitro group itself.

Reduction of the Nitro Group: The reduction of the nitro group to a primary amine is a common and highly useful transformation. This can be accomplished through various methods, including:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO2) under a hydrogen atmosphere.

Metal-Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Other Reducing Agents: Like sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2).

The resulting amino group can then participate in a wide array of subsequent reactions, such as diazotization followed by Sandmeyer reactions, or acylation to form further amide linkages.

Electrophilic Reactions: Due to the deactivating effect of the nitro group, the nitroaromatic ring is generally unreactive towards electrophilic aromatic substitution. The electron-withdrawing nature of both the nitro group and the amide carbonyl group significantly reduces the electron density of this ring, making it resistant to attack by electrophiles.

Table 2: Common Chemical Transformations of the Nitroaromatic Moiety

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Reduction | H2, Pd/C or Sn/HCl | Primary Amine (-NH2) |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (if a leaving group is present) | Substituted Benzamide (B126) |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, FeBr3) | Generally unreactive |

Derivatives of N 2 Aminophenyl 4 Nitrobenzamide and Structure Activity Relationship Sar Studies

Design and Synthesis Strategies for N-(2-aminophenyl)-4-nitrobenzamide Analogs

The generation of a diverse library of this compound analogs is a cornerstone of the drug discovery process. This involves both targeted modifications to its fundamental rings and the introduction of a wide array of chemical functionalities.

The core structure of this compound features two key aromatic moieties: the 2-aminophenyl ring and the 4-nitrobenzamide (B147303) ring. Both serve as primary targets for systematic modification to probe their influence on biological activity.

Synthetic strategies to achieve these modifications often involve standard amide bond formation reactions. A common approach is the acylation of a substituted 2-nitroaniline with a substituted 4-nitrobenzoyl chloride, followed by the selective reduction of the nitro group on the aniline (B41778) ring. Alternatively, substituted phenylenediamines can be reacted with substituted 4-nitrobenzoyl chlorides.

For instance, in the development of histone deacetylase (HDAC) inhibitors, a series of N-(2-aminophenyl)-benzamide derivatives were synthesized to explore the impact of substituents on both rings. A quantitative structure-activity relationship (QSAR) study on a series of these compounds as HDAC2 inhibitors revealed the importance of specific substitutions for enhanced activity.

| Compound ID | R1 (on Benzamide (B126) Ring) | R2 (on Aminophenyl Ring) | pIC50 (HDAC2 Inhibition) |

| 1 | -H | -H | 5.89 |

| 2 | 4-OCH3 | -H | 6.25 |

| 3 | -H | 5-Cl | 6.45 |

| 4 | 4-N(CH2CH2Cl)2 | -H | 7.96 |

| 5 | 4-NH2 | 5-thiophen-2-yl | 8.00 |

This table presents a selection of N-(2-aminophenyl)-benzamide derivatives and their corresponding HDAC2 inhibitory activity (pIC50). The data highlights how substitutions on both the benzamide and aminophenyl rings can significantly modulate biological activity.

Beyond simple substitutions, the design of this compound analogs has ventured into the incorporation of more complex and diverse chemical entities. This includes the introduction of various heterocyclic rings and the creation of hybrid molecules that combine the core scaffold with other pharmacologically active moieties.

The synthesis of such complex derivatives often requires multi-step reaction sequences. For example, the 4-nitrobenzoyl chloride intermediate can be reacted with a variety of amines, including those containing heterocyclic systems. Subsequent reduction of the nitro group provides the final aminophenyl derivative, which can then be further modified.

One notable example is the development of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides as HDAC inhibitors. In these analogs, the 4-position of the benzamide ring is functionalized with a heteroarylaminomethyl group, introducing a significant structural and electronic perturbation. This strategy has led to the discovery of potent inhibitors with in vivo activity in human tumor xenograft models. nih.gov

Impact of Positional Isomerism on Molecular Properties and Interactions

Positional isomerism, the differential placement of substituents on an aromatic ring, can have a profound impact on the physicochemical properties and biological activity of a molecule. researchgate.net In the context of this compound, the position of the nitro group on the benzamide ring and the amino group on the phenyl ring are defining features.

Studies on related nitrobenzamide compounds have demonstrated that altering the position of the nitro group (ortho, meta, or para) significantly influences the molecule's solid-state arrangement, electronic properties, and intermolecular interactions. For example, in a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamides, the ortho-nitro isomer exhibited a distorted geometry due to steric hindrance, while the meta- and para-isomers were more planar. These structural differences led to distinct crystal packing and photophysical properties. semanticscholar.org

The position of the nitro group affects the molecule's dipole moment and its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets. The electron-withdrawing nature of the nitro group can also influence the reactivity of the molecule. nih.gov

| Isomer | Crystal System | Key Intermolecular Interactions | Impact on Molecular Geometry |

| ortho-Nitro | Monoclinic | Weaker non-covalent interactions | Distorted geometry due to steric hindrance |

| meta-Nitro | Monoclinic | Stronger, more selective crystal packing | More planar geometry |

| para-Nitro | Orthorhombic | - | - |

This table summarizes the impact of nitro group positional isomerism on the crystal structure and molecular geometry of N-(benzo[d]thiazol-2-yl)-nitrobenzamide analogs, providing insights into the potential effects of similar changes in the this compound scaffold. semanticscholar.org

Structure-Activity Relationships in Benzamide Frameworks

Understanding the relationship between the chemical structure of a molecule and its biological activity is the central goal of medicinal chemistry. For derivatives of this compound, this involves dissecting how substituent properties and modifications to the core scaffold influence interactions with biological targets.

The electronic and steric properties of substituents introduced onto the this compound scaffold play a pivotal role in determining the molecule's interaction with its biological target.

Electronic Properties: The electron-donating or electron-withdrawing nature of a substituent can significantly alter the electron distribution within the molecule. This, in turn, affects its ability to form hydrogen bonds, engage in electrostatic interactions, and participate in charge-transfer interactions with amino acid residues in a protein's active site. For instance, the strongly electron-withdrawing nitro group in the parent compound is a key feature that influences its molecular interactions. nih.gov

Steric Properties: The size and shape of a substituent (its steric bulk) are critical for achieving a complementary fit within a binding pocket. Bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes.

A QSAR study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors highlighted the importance of both electronic and steric factors. The study revealed that the presence of bulky groups at certain positions could be beneficial, while the introduction of electronegative groups on the aromatic ring was also correlated with increased activity. sphinxsai.com

Modifying the core benzamide scaffold of this compound can lead to significant changes in its biological activity by altering its binding mode and interactions with the target protein.

One key area of modification is the amide linker itself. While the orientation of the central amide bond has been shown to have little effect on the biological activity in some related series, nih.gov other modifications, such as replacing the amide with a different linker, can have a profound impact.

Furthermore, the core scaffold can be used as a platform to which other functional groups or ring systems are appended, leading to compounds with entirely new mechanisms of action or improved target selectivity. For example, the introduction of a nitrogen mustard group to the structure of a related benzamide HDAC inhibitor resulted in a bifunctional molecule with enhanced antitumor activity.

The evaluation of these modifications often involves a combination of in vitro biological assays and computational modeling. Molecular docking studies can provide valuable insights into how changes in the scaffold affect the binding orientation and key interactions with the target protein. For instance, in the case of HDAC inhibitors, docking studies can reveal how modifications to the benzamide scaffold influence the crucial interaction with the zinc ion in the enzyme's active site.

Coordination Chemistry and Metal Complexation of N 2 Aminophenyl 4 Nitrobenzamide Derivatives

Synthesis of Metal Complexes with Benzamide-Based Ligands

The synthesis of metal complexes involving benzamide-based ligands like N-(2-aminophenyl)-4-nitrobenzamide is a meticulous process that begins with the careful design of the ligand itself. The strategic placement of donor atoms within the ligand's structure dictates how it will interact with and coordinate to a metal center.

The design of benzamide-based ligands is crucial for determining the structure and properties of the resulting metal complexes. This compound and its derivatives possess multiple potential donor sites, including the amide oxygen and the amino nitrogen atoms. This allows for various coordination modes, with bidentate chelation being a common and important interaction.

Bidentate ligands are Lewis bases that can donate two pairs of electrons to a central metal atom, often referred to as chelating ligands. purdue.eduunacademy.com This "claw-like" grip on the metal ion, known as the chelate effect, results in more stable complexes compared to those formed with monodentate ligands. libretexts.org In the case of this compound derivatives, the amide oxygen and the nitrogen from the aminophenyl group can coordinate to a metal ion, forming a stable chelate ring. researchgate.netthepab.org The formation of such a ring is a key factor in the stability and reactivity of the resulting metal complex. libretexts.org

The specific design of the ligand, including the presence of substituents, can influence the coordination geometry and the electronic properties of the metal center. For instance, the electron-withdrawing nitro group in this compound can affect the electron density on the donor atoms and, consequently, the strength of the metal-ligand bond. nih.govnih.gov

Benzamide-based ligands, including derivatives of this compound, readily form complexes with a variety of transition metals. The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. researchgate.net Researchers have successfully synthesized and characterized complexes of Mn(II), Cu(II), Ni(II), Cd(II), and Zn(II) with various benzamide-derived ligands. researchgate.netsemanticscholar.org

The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, can vary and is often determined by elemental analysis. researchgate.net For instance, complexes with a 1:1 metal-to-ligand ratio have been reported. researchgate.net The choice of the metal ion also plays a significant role in determining the coordination geometry of the complex. researchgate.net

Here is an interactive data table summarizing the complexation of various transition metals with benzamide-based ligands:

| Metal Ion | Typical Coordination Geometries | References |

| Mn(II) | Octahedral, Tetrahedral | researchgate.netekb.eg |

| Cu(II) | Octahedral, Square Pyramidal, Tetragonally Distorted Octahedral | ekb.egchesci.commdpi.com |

| Ni(II) | Octahedral, Tetrahedral | researchgate.netekb.egacs.org |

| Cd(II) | Octahedral, Tetrahedral | semanticscholar.orgchesci.comcyberleninka.ru |

| Zn(II) | Octahedral, Tetrahedral | researchgate.netekb.egnih.gov |

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound derivatives. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize these compounds. researchgate.netcyberleninka.ru

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the amide and amine groups upon complexation can confirm the involvement of these groups in bonding. For example, a shift in the C=O stretching frequency of the amide group to a lower wavenumber is indicative of coordination through the amide oxygen. researchgate.net Similarly, changes in the N-H stretching vibrations can suggest the involvement of the amino group in coordination. researchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes. The absorption bands in the UV-Vis spectrum can provide insights into the coordination geometry of the metal ion. For instance, the d-d transitions observed for transition metal complexes are sensitive to the ligand field environment and can help in assigning the geometry, such as octahedral or tetrahedral. semanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the ligand and its complexes in solution. mdpi.com Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can provide evidence for the coordination sites.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the ligand and its metal complexes, confirming their composition and stoichiometry. researchgate.net

Structural Analysis of Metal Complexes (e.g., Determination of Coordination Geometries like Axial Octahedral, Compressed Tetragonal)

The determination of the precise three-dimensional arrangement of ligands around the central metal ion is crucial for understanding the properties and reactivity of metal complexes. Single-crystal X-ray diffraction is the most definitive technique for structural analysis. However, in its absence, spectroscopic and magnetic data are used to propose the coordination geometry.

Common coordination geometries observed for transition metal complexes with benzamide-based ligands include octahedral and tetrahedral. researchgate.net For instance, many Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes with related ligands have been proposed to have octahedral geometries. semanticscholar.orgekb.eg

In some Cu(II) complexes, Jahn-Teller distortion can lead to geometries such as axially elongated or compressed tetragonal octahedral. mdpi.com The predominant coordination environment around Cu(II) in many reported compounds is a tetragonally distorted octahedron. mdpi.com

The following table summarizes some of the coordination geometries determined for metal complexes with benzamide-type ligands:

| Metal Complex System | Determined Coordination Geometry | Method of Determination | Reference |

| Zinc(II) chloride with benzamide (B126) | Tetrahedral | Single-crystal X-ray diffraction | nih.gov |

| Cu(II) with pyridine carboxamides | Axially elongated octahedral, Square pyramidal | Single-crystal X-ray diffraction | mdpi.com |

| Mn(II), Ni(II), Zn(II) with benzamide derivatives | Octahedral, Tetrahedral, Distorted tetrahedral | Infrared spectroscopy | researchgate.net |

Theoretical Investigations of Metal-Ligand Interactions in Benzamide Complexes

Theoretical and computational methods, such as Density Functional Theory (DFT), are increasingly being used to complement experimental studies of metal complexes. nih.govmdpi.com These methods provide a deeper understanding of the nature of metal-ligand bonding and the electronic structure of the complexes.

Theoretical studies can be employed to:

Optimize the geometry of the metal complexes and compare it with experimental data.

Analyze the bonding between the metal and the ligand, for example, by using Natural Energy Decomposition Analysis (NEDA). nih.gov This can reveal the electrostatic and covalent contributions to the metal-ligand bond.

Calculate spectroscopic properties , such as IR frequencies and electronic transition energies, to aid in the interpretation of experimental spectra.

Investigate the reaction mechanisms involving these complexes.

For instance, theoretical studies on lead complexes with various ligands have shown that the bonding is strongly electrostatic in nature. nih.gov Such computational insights are invaluable for the rational design of new ligands and metal complexes with desired properties.

Supramolecular Chemistry and Self Assembly of N 2 Aminophenyl 4 Nitrobenzamide Analogs

Principles of Supramolecular Assembly in Benzamide (B126) Systems

The self-assembly of benzamide-containing molecules into ordered superstructures is governed by a delicate balance of several non-covalent interactions. acs.org The amide functional group is a key player, capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual nature allows for the formation of robust and directional hydrogen-bonding networks, which are often the primary driving force for assembly. rsc.orgresearchgate.net

In many benzamide systems, molecules arrange into one-dimensional chains or tapes through intermolecular N-H···O=C hydrogen bonds. acs.org These primary structures can then organize into higher-order architectures through weaker, yet significant, interactions. The assembly process is often cooperative, meaning that the formation of an initial interaction promotes the formation of subsequent ones. acs.org

Formation of Self-Assembled Architectures

The predictable and directional nature of interactions in benzamide systems allows for their use as programmable building blocks (synthons) in crystal engineering to create specific and complex supramolecular architectures.

The formation and stability of self-assembled structures involving N-(2-aminophenyl)-4-nitrobenzamide analogs are dictated by a synergy of various non-covalent forces. nih.gov

Hydrogen Bonding: This is typically the most dominant interaction in benzamide assemblies. rsc.org The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. This leads to the formation of strong and highly directional N-H···O=C bonds, often resulting in characteristic motifs like infinite chains or cyclic dimers. researchgate.netacs.org In the case of this compound, the additional primary amine (-NH2) group provides further hydrogen bond donors, while the nitro (-NO2) group offers additional acceptor sites, allowing for more complex and potentially three-dimensional hydrogen-bonding networks.

π-π Stacking: The aromatic phenyl rings in the benzamide core and the aminophenyl group are electron-rich and can interact favorably with each other through π-π stacking. nih.gov These interactions, though weaker than hydrogen bonds, are crucial for the organization of the primary hydrogen-bonded chains into layers or columns. nih.govresearchgate.net The nitro group makes the 4-nitrophenyl ring electron-deficient, which can lead to strong, charge-transfer-type π-π interactions with the more electron-rich aminophenyl ring of an adjacent molecule.

| Interaction Type | Key Functional Groups Involved | Typical Role in Assembly | Relative Strength |

| Hydrogen Bonding | Amide (N-H, C=O), Amino (-NH2), Nitro (-NO2) | Formation of primary 1D chains and tapes; structural backbone. rsc.orgresearchgate.net | Strong and Directional |

| π-π Stacking | Phenyl rings | Stacking of 1D chains to form 2D sheets or 3D columns. nih.gov | Moderate |

| C=O···π / C-H···π | Carbonyl group, Phenyl rings, C-H bonds | Fine-tuning of molecular packing and orientation; stabilization of 3D structures. rsc.org | Weak |

By strategically modifying the molecular structure of benzamide analogs, it is possible to program the self-assembly process to yield desired architectures. This practice is a cornerstone of crystal engineering. nih.govnih.gov

The engineering of two-dimensional (2D) structures, such as sheets or ribbons, is often achieved by promoting strong interactions in one plane while having weaker interactions between planes. For instance, benzene (B151609) bisamides can form ribbon-like 2D structures through a network of four hydrogen bonds per molecule, creating a planar arrangement. nih.govresearchgate.net In analogs of this compound, the strong N-H···O hydrogen bonds could dominate to form 1D chains, which then associate into 2D sheets via π-π stacking interactions. researchgate.net

The creation of three-dimensional (3D) structures requires a network of strong, directional interactions that extend in all dimensions. researchgate.netrsc.org The presence of multiple hydrogen bond donor and acceptor sites on this compound (the amide, amine, and nitro groups) provides the potential for forming complex 3D hydrogen-bonded frameworks. By carefully selecting substituents that encourage specific intermolecular connections, it is possible to guide the assembly from simple 1D chains to intricate 2D layers and ultimately to complex 3D architectures. acs.org

Influence of Supramolecular Interactions on Crystalline Arrangements

The specific non-covalent interactions between molecules directly govern how they pack in the solid state, defining the resulting crystal structure. nih.gov The study of benzamide polymorphs—different crystal structures of the same compound—reveals how subtle shifts in the balance of intermolecular forces can lead to vastly different crystalline arrangements. rsc.orgacs.org

In benzamide crystals, the competition between hydrogen bonding and π-π stacking often dictates the packing motif. rsc.org A common arrangement is the formation of hydrogen-bonded dimers or catemeric (chain-like) tapes. acs.org The orientation of these tapes relative to one another is then influenced by weaker forces, such as π-stacking and C-H···O interactions. Disorder is a common feature in benzamide crystals, suggesting that multiple packing arrangements can have very similar energies, making the prediction and control of the final crystal structure challenging. acs.orgacs.org

The introduction of substituents, such as the amino and nitro groups in this compound, adds complexity and directionality. The nitro group, being a strong hydrogen bond acceptor, can compete with the amide carbonyl for the amide N-H donor, potentially leading to different hydrogen-bonding patterns. Similarly, the aminophenyl group can introduce additional N-H···O or N-H···π interactions. The final crystal structure represents the optimal arrangement that maximizes all favorable supramolecular interactions simultaneously. nih.govnih.gov

| Structural Feature | Influence on Crystalline Arrangement |

| Amide Group | Primary driver of 1D hydrogen-bonded chains or dimers. acs.org |

| Phenyl Rings | Mediate packing of chains/dimers via π-π stacking. nih.gov |

| Nitro Group | Acts as a strong H-bond acceptor, can introduce alternative H-bonding motifs. |

| Amino Group | Provides additional H-bond donors, enabling more complex, potentially 3D networks. |

| Substituent Position | Can create steric hindrance or enable specific non-covalent contacts, guiding polymorphism. acs.org |

Aggregation-Induced Emission (AIE) Properties in Related Assemblies

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where certain molecules (AIEgens) are non-emissive or weakly fluorescent when dissolved as single molecules but become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is typically attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, within the aggregated state. When these non-radiative decay pathways are blocked, the excited state energy is released as fluorescence.

In related systems, the self-assembly of molecules into nanoparticles or other aggregates has been shown to "switch on" their fluorescence, creating probes for sensing applications. nih.gov Given that analogs of this compound are primed for self-assembly, it is plausible that they could exhibit AIE or AIE-like properties. The aggregation process, driven by the intermolecular forces discussed previously, would restrict the rotation around the C-N amide bond and the single bonds connecting the phenyl rings. If this restriction effectively blocks non-radiative decay channels, enhanced emission in the aggregated state would be observed.

Molecular Mechanism of Action Studies for N 2 Aminophenyl 4 Nitrobenzamide Derivatives

Interaction with Deoxyribonucleic Acid (DNA) and Modulation of Cellular Processes

Derivatives of N-(2-aminophenyl)-4-nitrobenzamide have been shown to exert significant effects on DNA, influencing its methylation status, promoting the re-expression of silenced genes, and in some cases, directly causing DNA cleavage. These interactions are fundamental to their observed biological activities.

DNA Methyltransferase (DNMT) Inhibition Mechanisms

DNA methylation, a critical epigenetic modification, is mediated by DNA methyltransferases (DNMTs) and plays a key role in gene silencing, including the suppression of tumor suppressor genes in cancer. frontiersin.org The inhibition of DNMTs has emerged as a promising strategy in cancer therapy. frontiersin.org Non-nucleoside inhibitors are of particular interest as they may overcome the limitations of nucleoside analogs, such as chemical instability and incorporation into DNA.

In the quest for novel DNMT inhibitors, derivatives of this compound have been designed and synthesized. These efforts have often been inspired by the structure of known DNMT inhibitors like SGI-1027. Molecular modeling studies, using the crystal structure of bacterial cytosine-5 DNA methyltransferase, have guided the design of these derivatives. nih.gov These studies suggest that specific moieties of the inhibitor molecule are crucial for interaction with the substrates and the protein itself. nih.gov

Research has revealed that certain derivatives of this compound exhibit potent inhibitory activity against human DNMT1 and DNMT3A. nih.gov The mechanism of inhibition is believed to involve the binding of the compound to the catalytic site of the enzyme, thereby preventing the transfer of a methyl group to the DNA. frontiersin.org

Gene Expression Re-expression Studies

A significant consequence of DNMT inhibition is the re-expression of genes that were previously silenced by hypermethylation. This has been demonstrated in studies using leukemia cell lines. nih.gov Certain this compound derivatives have been shown to induce the re-expression of a reporter gene under the control of a methylated cytomegalovirus (CMV) promoter. nih.gov This reactivation of gene expression serves as a functional confirmation of the compound's ability to inhibit DNA methylation in a cellular context. nih.gov

The ability to reactivate silenced genes, such as tumor suppressor genes, is a key aspect of the anticancer potential of these compounds. frontiersin.org

DNA Cleavage and Interaction Profiles

Certain nitrobenzamide derivatives, when linked to a DNA intercalating agent like 9-aminoacridine, have been shown to induce single-strand nicks in DNA upon irradiation with long-wavelength ultraviolet light. nih.gov The efficiency of this photocleavage is dependent on the position of the nitro group on the benzamide (B126) ring, with the 4-nitro position demonstrating optimal activity. nih.gov The cleavage process shows some sequence dependency, with a preference for guanine (B1146940) (G) and thymine (B56734) (T) residues. nih.gov This suggests a direct interaction of the compound with the DNA molecule, leading to its cleavage under specific conditions.

Enzyme Inhibition Mechanisms

Beyond their interaction with DNA, derivatives of this compound have been identified as inhibitors of other crucial enzyme families, namely histone deacetylases (HDACs) and alpha-glucosidases.

Histone Deacetylase (HDAC) Binding and Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression. frontiersin.orgmdpi.com Inhibition of HDACs has emerged as a significant therapeutic strategy in oncology. frontiersin.org

A novel series of HDAC inhibitors incorporating the N-(2-aminophenyl)benzamide functionality as a zinc-binding group has been developed. nih.gov These compounds have demonstrated potent inhibitory activity against Class I HDAC enzymes, particularly HDAC1 and HDAC2, with IC50 values in the nanomolar range. frontiersin.orgnih.gov Docking studies have provided insights into the binding mode of these benzamide inhibitors to HDAC1. nih.gov A derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, exhibited selectivity for Class I HDACs, with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org

| Compound | Target HDAC | IC50 (nM) |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | 95.2 frontiersin.org |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC2 | 260.7 frontiersin.org |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC3 | 255.7 frontiersin.org |

| N-(2-aminophenyl)benzamide derivative 24a | HDAC1 | 930 medchemexpress.cn |

| N-(2-aminophenyl)benzamide derivative 24a | HDAC2 | 85 medchemexpress.cn |

| N-(2-aminophenyl)benzamide derivative 24a | HDAC3-NCoR1 | 12 medchemexpress.cn |

| N-(2-aminophenyl)benzamide derivative 24a | HDAC8 | 4100 medchemexpress.cn |

Alpha-Glucosidase Inhibition Mechanisms

Alpha-glucosidase is a key enzyme located in the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govyoutube.com Inhibition of this enzyme can delay carbohydrate digestion and reduce postprandial blood glucose levels, making it a therapeutic target for type 2 diabetes. nih.gov